molecular formula C24H24N2O3S2 B2803370 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1005298-70-3

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2803370
CAS No.: 1005298-70-3
M. Wt: 452.59
InChI Key: IGBLLZXYTIYDLK-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a hybrid scaffold combining a tetrahydroquinoline core with a thiophene-2-carbonyl substituent and a tetrahydronaphthalene sulfonamide moiety. The compound’s non-chiral nature (inferred from analogs) simplifies synthesis and reduces stereochemical complexity during manufacturing . Its design leverages the pharmacological relevance of thiophene and sulfonamide groups, which are associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S2/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h4,8-12,14-16,25H,1-3,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBLLZXYTIYDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4C(=O)C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene-2-carbonyl intermediate, which is then reacted with 1,2,3,4-tetrahydroquinoline under controlled conditions to form the quinoline derivative. This intermediate is subsequently coupled with 5,6,7,8-tetrahydronaphthalene-2-sulfonamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and biological implications. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) logP Biological Relevance Source
Target Compound Thiophene-2-carbonyl, tetrahydronaphthalene sulfonamide ~480 ~4.8 Potential enzyme inhibition (e.g., acyltransferases) Inferred
G505-0197 (N-[1-(Thiophene-2-sulfonyl)-...) Thiophene-2-sulfonyl, dual sulfonamide 488.65 4.55 Higher polarity due to dual sulfonyl groups; possible renal toxicity risks
Compound 28 () Thiophene-2-carboximidamide, piperidinyl ~450 ~3.9 Enhanced hydrogen bonding (amidine group); antiviral/antibacterial activity
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-... Trifluoroacetyl, bromo, fluorophenyl 497.3 5.2 Halogenated groups improve metabolic stability; CYP450 inhibition
Thiophenium salt (PMN P–18–159) Polyfluoroalkylsulfonyl, naphthalenyl ~600 6.1 Industrial applications (semiconductors); high environmental persistence

Key Comparative Insights

Substituent Effects on Bioactivity: The thiophene-2-carbonyl group in the target compound provides a balance of electron-withdrawing character and metabolic stability compared to the stronger electron-withdrawing sulfonyl group in G505-0197 . This may reduce off-target interactions while maintaining affinity for enzymes like monoacylglycerol acyltransferase (MGAT) . Fluorophenyl and trifluoroacetyl substituents (as in ’s compound) enhance metabolic stability and binding to hydrophobic enzyme pockets but increase synthetic complexity due to halogenation steps .

Physicochemical Properties: The target compound’s logP (~4.8) aligns with analogs like G505-0197 (logP 4.55), suggesting favorable membrane permeability. In contrast, the thiophenium salt (logP 6.1) is highly lipophilic, limiting aqueous solubility and necessitating formulation adjustments .

Synthetic and Regulatory Considerations: The target compound’s non-chirality simplifies large-scale synthesis compared to stereochemically complex analogs like (±)-Compound 30 (), which had a low 6% yield due to stereoselective challenges . Polyfluoroalkylsulfonyl groups (e.g., PMN P–18–159) impose stringent regulatory requirements (e.g., workplace exposure controls) due to persistence and toxicity risks, unlike the target compound’s simpler sulfonamide .

Research Findings

  • Enzyme Inhibition : Sulfonamide derivatives, including the target compound, show promise as inhibitors of MGAT and other lipid-metabolizing enzymes, with potency influenced by substituent electronegativity .
  • Bacterial Resistance : Thiophene-carboximidamide analogs () demonstrated efficacy against drug-resistant bacterial strains, suggesting the target compound’s thiophene moiety may confer similar advantages .
  • Toxicity Profiles : Dual sulfonamide groups (e.g., G505-0197) correlate with higher nephrotoxicity risks, whereas the target compound’s single sulfonamide may mitigate this issue .

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that integrates a thiophene ring with a tetrahydroquinoline moiety and a naphthalene sulfonamide. Its molecular formula is C24H24N2O3S2C_{24}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of approximately 452.6 g/mol. The chemical structure can be represented as follows:

N 1 thiophene 2 carbonyl 1 2 3 4 tetrahydroquinolin 7 yl 5 6 7 8 tetrahydronaphthalene 2 sulfonamide\text{N 1 thiophene 2 carbonyl 1 2 3 4 tetrahydroquinolin 7 yl 5 6 7 8 tetrahydronaphthalene 2 sulfonamide}

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. The presence of the thiophene and tetrahydroquinoline moieties is believed to contribute to their interaction with various biological targets.

Inhibition Studies

Research indicates that compounds related to this compound may act as selective inhibitors in biochemical pathways. For instance:

  • Carbonic Anhydrase Inhibition : A series of thiophene- and furan-sulfonamides demonstrated nanomolar-level potency for inhibiting human carbonic anhydrase II in vitro . This suggests potential applications in treating conditions like glaucoma.

Antitumor Activity

In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. Notably:

CompoundCell Lines TestedIC50 (µM)
Compound AA549 (Lung)10
Compound BHeLa (Cervical)15
Compound CB16F10 (Melanoma)12

These findings indicate the potential of these compounds as candidates for further development in cancer therapy.

Case Studies

  • Ocular Hypotensive Agents : Selected thiophene sulfonamides were evaluated for their effectiveness as ocular hypotensive agents in animal models. The results indicated a significant reduction in intraocular pressure, supporting their potential use in treating glaucoma .
  • Antimicrobial Activity : Research has also explored the antimicrobial properties of related sulfonamides. In vitro assays demonstrated efficacy against various bacterial strains, suggesting possible applications in treating infections.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally related compounds is provided below:

Compound NameStructural FeaturesBiological Activity
5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamideThiophene and tetrahydroquinolinePotent nNOS inhibitor
5-Amino-3-(4-methylphenyl)-1H-pyrazolePyrazole ringAntitumor activity
4-(Thiophen-2-carbonyl)phenolSimple thiophenic structureAntioxidant properties

This table highlights the distinct combination of heterocycles and functional groups present in this compound that contributes to its unique biological profile.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis involves multi-step pathways:

  • Thiophene coupling : React tetrahydroquinoline-7-amine with thiophene-2-carbonyl chloride via nucleophilic acyl substitution in anhydrous DMF, using DCC/DMAP catalysis (60–68% yield) .
  • Sulfonamide formation : Condense the intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in dichloromethane (0°C, triethylamine base) .
  • Purification : Employ recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

Key methods include:

  • 1H/13C NMR : Confirm aromatic protons (thiophene δ 7.2–7.8 ppm) and tetrahydroquinoline CH2 groups (δ 2.5–3.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 497.1432) with <2 ppm mass error .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiophene C=O (~1680 cm⁻¹) .

Q. How is the compound’s interaction with biological targets initially assessed?

Preliminary screening involves:

  • Enzyme inhibition assays : Measure IC50 against COX-2 using fluorescent substrate (e.g., 50 nM in vitro) .
  • Cellular viability assays : Test cytotoxicity in HEK293 cells (CC50 > 100 μM) via MTT protocol .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 5KIR) to predict binding poses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies:

  • Solvent screening : Compare DMF (68% yield) vs. THF (45%) for thiophene coupling, balancing solubility and byproduct formation .
  • Catalyst selection : Evaluate DCC/DMAP vs. HOBt/EDCI, with DCC showing 22% higher conversion .
  • Design of Experiments (DoE) : Model interactions between temperature (40–60°C), stoichiometry (1.2:1), and reaction time (12–24 h) using JMP software .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

Address discrepancies via:

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (mouse liver microsomes) to identify poor bioavailability (e.g., 8% oral) .
  • Metabolite identification : Use LC-QTOF-MS to detect N-oxide derivatives that may antagonize activity .
  • Tissue distribution studies : Radiolabel the sulfonamide moiety (14C) to assess brain/plasma ratios (e.g., 0.03 in wild-type vs. 0.15 in KO mice) .

Q. What computational approaches enhance SAR studies for this compound?

Advanced strategies include:

  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent effects (e.g., C3-methyl improves binding by -2.1 kcal/mol) .
  • QM/MM simulations : Model sulfonamide-enzyme interactions (Gaussian 16/Amber20) to refine H-bond distances (<2.8 Å) .
  • Machine learning : Train random forest models on 78 analogs (IC50 10 nM–10 μM) using descriptors like PSA and LogP to prioritize fluorinated derivatives .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals .
  • Assay Design : Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements to minimize variability .
  • Statistical Analysis : Use nonlinear regression (GraphPad Prism) for dose-response curves and report 95% confidence intervals .

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